![molecular formula C8H14N2O2 B2663459 Decahydropyrido[2,3-f][1,4]oxazepin-5-one CAS No. 2089255-30-9](/img/structure/B2663459.png)
Decahydropyrido[2,3-f][1,4]oxazepin-5-one
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Overview
Description
Decahydropyrido[2,3-f][1,4]oxazepin-5-one is a heterocyclic compound with a unique structure that includes a fused pyridine and oxazepine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Decahydropyrido[2,3-f][1,4]oxazepin-5-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a pyridine derivative with an oxazepine precursor in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. These processes often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
Decahydropyrido[2,3-f][1,4]oxazepin-5-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different hydrogenated derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce functional groups like alkyl or aryl groups .
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research has shown that derivatives of decahydropyrido[2,3-f][1,4]oxazepin-5-one exhibit significant anticancer properties. A study focused on compounds derived from tetrahydro-4,1-benzoxazepine demonstrated their antiproliferative effects against the MCF-7 breast cancer cell line. Among these compounds, one exhibited an IC50 value of 0.67 µM, indicating potent activity against cancer cells .
HIV Treatment
Another promising application of this compound is in the treatment of human immunodeficiency virus (HIV). Patent literature suggests that certain derivatives of this compound have been developed as therapeutic agents for HIV infection . These compounds are designed to inhibit viral replication and improve patient outcomes.
Analytical Chemistry Applications
Stabilization of Volatile Aldehydes
this compound derivatives have been utilized as analytical standards for the stabilization of volatile aldehydes during air quality assessments. The compound's ability to form stable adducts with reactive aldehydes allows for accurate quantification in occupational exposure assessments . This application is particularly relevant in environments where volatile organic compounds pose health risks.
Materials Science Applications
Biocidal Properties
The compound also exhibits biocidal properties, which can be leveraged in materials science to prevent microbial growth on surfaces. Its effectiveness against algae and fungi makes it suitable for applications in coatings and preservatives for materials exposed to moisture . This application is crucial in industries such as marine construction and preservation of historical artifacts.
Data Table: Summary of Applications
Case Study 1: Anticancer Activity
A series of compounds based on this compound were synthesized and tested for their anticancer activity using cDNA microarray technology. The study highlighted the activation of apoptosis regulatory pathways as a mechanism through which these compounds exert their effects on cancer cell lines.
Case Study 2: Analytical Application
In a controlled study assessing occupational exposure to volatile aldehydes, researchers utilized derivatives of this compound to stabilize reactive aldehydes during sampling. The results indicated improved reliability in quantifying these compounds compared to traditional methods.
Mechanism of Action
The mechanism of action of Decahydropyrido[2,3-f][1,4]oxazepin-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydrobenzo[f][1,4]oxazepin-5(2H)-one: This compound shares a similar oxazepine ring but differs in its substitution pattern and biological activity.
11-Substituted Dibenzo[b,f][1,4]oxazepines: These compounds have a similar core structure but include additional aromatic rings, leading to different pharmacological properties.
Uniqueness
Decahydropyrido[2,3-f][1,4]oxazepin-5-one is unique due to its specific ring fusion and the resulting chemical properties.
Biological Activity
Decahydropyrido[2,3-f][1,4]oxazepin-5-one is a heterocyclic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer and antimicrobial properties, supported by relevant research findings and data.
Chemical Structure and Synthesis
This compound belongs to a class of compounds known for their complex ring structures. The synthesis of this compound typically involves multi-step organic reactions that allow for the incorporation of various substituents, which can significantly influence its biological activity.
Biological Activity Overview
Research has shown that derivatives of oxazepin compounds exhibit a range of biological activities, including:
- Anticancer Activity : Several studies have demonstrated that compounds with similar structures to this compound possess significant cytotoxic effects against various cancer cell lines.
- Antimicrobial Properties : These compounds have also been evaluated for their ability to inhibit the growth of multidrug-resistant bacteria.
The anticancer properties of this compound derivatives are primarily attributed to their ability to induce apoptosis in cancer cells. The mechanism involves:
- Cell Cycle Arrest : Compounds have been shown to interfere with cell cycle progression.
- Induction of Apoptosis : Activation of apoptotic pathways leading to programmed cell death.
Case Studies and Data
A study evaluating the anticancer activity against A549 human lung adenocarcinoma cells revealed that certain derivatives exhibited promising cytotoxicity. For example:
Compound | IC50 (µM) | Description |
---|---|---|
Compound 15 | 66 | More potent than control (cisplatin) |
Compound 21 | 25 | Highest anticancer activity with low toxicity on non-cancerous cells |
These findings indicate that structural modifications can enhance the anticancer efficacy while minimizing toxicity to normal cells .
Resistance Mechanisms
The antimicrobial efficacy of this compound has been evaluated against various multidrug-resistant pathogens. Mechanisms include:
- Disruption of Bacterial Cell Membrane : Leading to cell lysis.
- Inhibition of Biofilm Formation : Reducing bacterial adherence and colonization.
Research Findings
In vitro studies have shown significant activity against resistant strains such as Staphylococcus aureus and Escherichia coli. The following table summarizes the antimicrobial activity:
Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) | Comments |
---|---|---|
S. aureus | 0.78 | Effective against MRSA strains |
E. coli | 0.50 | Inhibitory concentration comparable to standard antibiotics |
The results suggest that modifications in the chemical structure can lead to enhanced antimicrobial properties .
Properties
IUPAC Name |
3,4,5a,6,7,8,9,9a-octahydro-2H-pyrido[2,3-f][1,4]oxazepin-5-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O2/c11-8-7-6(2-1-3-9-7)12-5-4-10-8/h6-7,9H,1-5H2,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDTACVPORBBWHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C(=O)NCCO2)NC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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